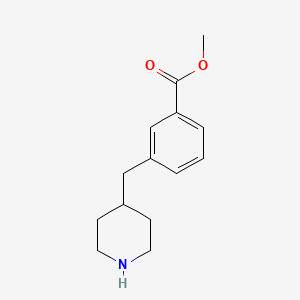
2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride
Overview
Description
“2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 254.71 .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Compounds synthesized with benzoimidazole structures, similar to 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride, have demonstrated effective antimicrobial activities against a variety of bacteria and fungi (Rajanarendar et al., 2008).
Neuroprotective Agent Research
- NMDA Receptor Antagonism : Research into benzimidazole-spaced phosphono-alpha-amino acid derivatives, which share structural features with the compound , revealed potent NMDA antagonistic activity. These findings indicate potential neuroprotective applications (Baudy et al., 2001).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Benzimidazole derivatives have been studied for their efficacy in preventing iron corrosion, particularly in hydrochloric acid environments. This indicates a potential application in materials science (Khaled, 2003).
Structural and Chemical Analysis
- X-Ray Structure Analysis : The crystal and molecular structures of compounds containing benzoimidazole have been determined using X-ray analysis. This technique is essential for understanding the properties and potential applications of such compounds (Poyraz et al., 2008).
Fluorescence Applications
- Fluorescence in Chemistry : Benzoimidazoles have been synthesized for applications in fluorescence, such as in the development of light-emitting devices. This suggests potential uses in optical technologies and materials science (Huang et al., 2004).
Future Directions
The future directions for research involving “2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride” are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, but specific future directions would depend on the goals of the individual research project.
properties
IUPAC Name |
2-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-8(2)12-14-10-6-4-5-7-11(10)15(12)9(3)13(16)17;/h4-9H,1-3H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZAQLYJCKPVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol](/img/structure/B1390719.png)










![Pyrazolo[1,5-A]pyridine-2-carbaldehyde](/img/structure/B1390739.png)
![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)
